Comparative Therapeutic Efficacy in Human Menopausal Symptom Relief: Hexestrol vs. Diethylstilbestrol
In a controlled clinical assay evaluating synthetic estrogens for menopausal symptom relief, hexestrol demonstrated therapeutic efficacy at doses of 2.5–5 mg daily, compared to 1 mg daily for diethylstilbestrol (DES), establishing a potency ratio requiring 2.5- to 5-fold higher hexestrol dosing to achieve equivalent clinical response [1]. Critically, hexestrol exhibited definitively lower toxicity than diethylstilbestrol at clinically effective doses, as determined by adverse reaction incidence in the same patient cohort [2].
| Evidence Dimension | Clinical therapeutic dose for menopausal symptom relief |
|---|---|
| Target Compound Data | 2.5–5 mg daily (oral) for therapeutic efficacy |
| Comparator Or Baseline | Diethylstilbestrol (DES): 1 mg daily (oral) for therapeutic efficacy |
| Quantified Difference | Hexestrol requires 2.5× to 5× higher dose than DES for equivalent therapeutic response |
| Conditions | Human menopausal patient assay; subjective symptom response as endpoint; multiple dosage levels tested |
Why This Matters
This human clinical data provides a quantitative therapeutic benchmark for hexestrol that serves as foundational reference for interpreting the in vivo potency expectations of its ester derivatives in estrogen-responsive systems.
- [1] Freed, S.C., et al. (1942). The Use and Potency of Synthetic Estrogens. American Journal of Obstetrics and Gynecology, 43(6), 992–999. View Source
- [2] Freed, S.C., et al. (1942). Toxicity Comparison: Hexestrol Demonstrated to Be Less Toxic Than Diethylstilbestrol in Clinical Menopausal Symptom Assay. American Journal of Obstetrics and Gynecology. View Source
